molecular formula C19H17Br2NO2 B10899313 (3Z)-3-(3,5-dibromo-2-propoxybenzylidene)-5-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3,5-dibromo-2-propoxybenzylidene)-5-methyl-1,3-dihydro-2H-indol-2-one

Katalognummer: B10899313
Molekulargewicht: 451.2 g/mol
InChI-Schlüssel: UBKUWQFOOQYDQC-DHDCSXOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromine atoms and an indole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dibromosalicylaldehyde with appropriate indole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dibromosalicylaldehyde: Shares the dibromo functional group and is used in similar synthetic applications.

    3,5-Dibromo-1H-1,2,4-triazole: Another brominated compound with different structural features but similar reactivity.

Uniqueness

3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE is unique due to its specific combination of an indole core and dibromo substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and industrial applications.

Eigenschaften

Molekularformel

C19H17Br2NO2

Molekulargewicht

451.2 g/mol

IUPAC-Name

(3Z)-3-[(3,5-dibromo-2-propoxyphenyl)methylidene]-5-methyl-1H-indol-2-one

InChI

InChI=1S/C19H17Br2NO2/c1-3-6-24-18-12(8-13(20)10-16(18)21)9-15-14-7-11(2)4-5-17(14)22-19(15)23/h4-5,7-10H,3,6H2,1-2H3,(H,22,23)/b15-9-

InChI-Schlüssel

UBKUWQFOOQYDQC-DHDCSXOGSA-N

Isomerische SMILES

CCCOC1=C(C=C(C=C1Br)Br)/C=C\2/C3=C(C=CC(=C3)C)NC2=O

Kanonische SMILES

CCCOC1=C(C=C(C=C1Br)Br)C=C2C3=C(C=CC(=C3)C)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.